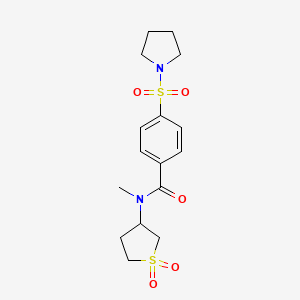
3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-N-(4-(trifluoromethyl)phenyl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-N-(4-(trifluoromethyl)phenyl)piperidine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. The compound is notable for its unique chemical structure, combining a thiophene ring, an oxadiazole moiety, and a trifluoromethyl-substituted aromatic ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-N-(4-(trifluoromethyl)phenyl)piperidine-1-carboxamide involves multiple steps, starting with the preparation of intermediates. The key steps include:
Formation of the Thiophene Ring: This step can involve the cyclization of appropriate precursors under conditions such as refluxing in solvents like acetic acid or using catalysts like ferric chloride.
Oxadiazole Ring Formation: Typically achieved by cyclizing hydrazides with acids or esters under reflux conditions in solvents like ethanol or methanol.
Coupling Reactions: The thiophene and oxadiazole moieties are linked via amide bond formation, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Final Assembly: The trifluoromethyl-substituted aromatic ring is introduced via nucleophilic substitution reactions, followed by further purification and crystallization.
Industrial Production Methods: On an industrial scale, the production might involve automated batch reactors with precise temperature and pressure controls to optimize yield and purity. Techniques such as continuous flow synthesis could be applied to streamline the process and reduce production time.
化学反応の分析
Types of Reactions it Undergoes:
Oxidation: Can be oxidized using agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction can be achieved using hydrides like sodium borohydride, yielding the corresponding alcohols or amines.
Substitution: Both electrophilic and nucleophilic substitutions can occur, with halogenation and alkylation reactions being common.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents (bromine, chlorine), alkylating agents (alkyl halides).
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, alkylated products.
科学的研究の応用
Chemistry: Used as a ligand in catalysis, a precursor for complex molecule synthesis, and as a building block for novel polymers.
Biology: In biological research, it can be used to study protein-ligand interactions due to its potential binding affinity to various biomolecules.
Medicine: Explored for its pharmacological properties, including potential as an anti-inflammatory or anticancer agent.
Industry: In the industrial sector, its stability and reactivity make it suitable for applications in materials science, such as the development of high-performance materials and coatings.
作用機序
The compound exerts its effects through interactions with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing for better membrane permeability. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, making it a versatile moiety in drug design. It might interact with enzymes or receptors, modulating their activity through binding at the active site or allosteric sites, leading to biological effects.
類似化合物との比較
3-(5-(4-Trifluoromethylphenyl)-1,2,4-oxadiazol-3-yl)thiophene
N-(4-(Trifluoromethyl)phenyl)-piperidine-1-carboxamide
Thiophene-3-carboxylic acid derivatives
These analogs share structural similarities but differ in specific functional groups or ring systems, which can lead to variations in their reactivity and applications.
Hope that gives you the deep dive you're looking for!
特性
IUPAC Name |
3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N4O2S/c21-20(22,23)15-3-5-16(6-4-15)24-19(28)27-8-1-2-13(11-27)10-17-25-18(26-29-17)14-7-9-30-12-14/h3-7,9,12-13H,1-2,8,10-11H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMZTIZWJDOBPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2=CC=C(C=C2)C(F)(F)F)CC3=NC(=NO3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-(methylthio)benzo[d]thiazol-5-yl)thiophene-2-carboxamide](/img/structure/B2690074.png)
![6-(((9H-Fluoren-9-yl)methoxy)carbonyl)-8-cyano-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B2690075.png)



![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2690079.png)
![2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2690081.png)

![Methyl 3-({[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B2690083.png)


![tert-Butyl 2-(4-fluorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B2690090.png)


